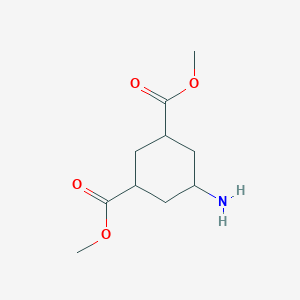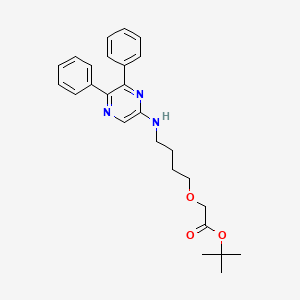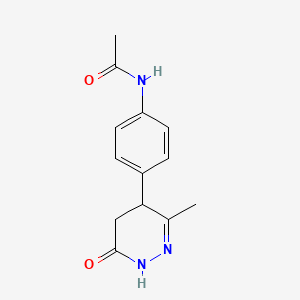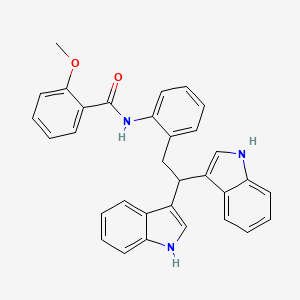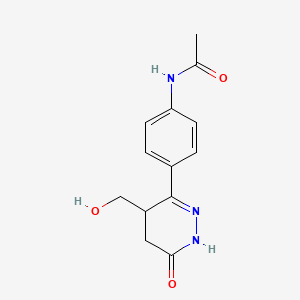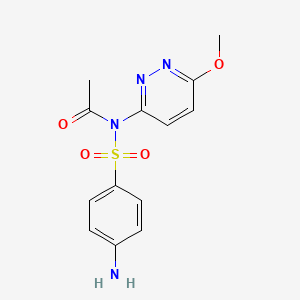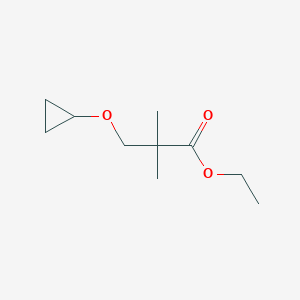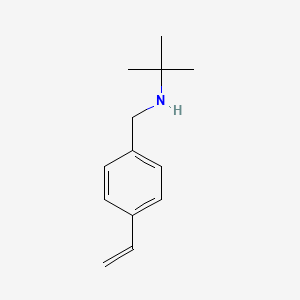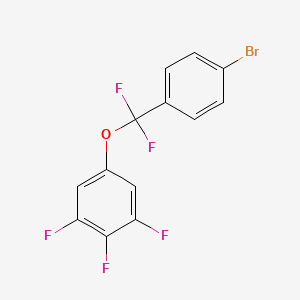
5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives .
科学研究应用
5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
4-Bromophenyl derivatives: Compounds with similar bromine and phenyl groups.
Difluoromethoxy derivatives: Compounds with similar difluoromethoxy groups.
Trifluorobenzene derivatives: Compounds with similar trifluorobenzene structures.
Uniqueness
The uniqueness of 5-((4-Bromophenyl)difluoromethoxy)-1,2,3-trifluorobenzene lies in its combination of bromine, difluoromethoxy, and trifluorobenzene groups, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H6BrF5O |
|---|---|
分子量 |
353.08 g/mol |
IUPAC 名称 |
5-[(4-bromophenyl)-difluoromethoxy]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C13H6BrF5O/c14-8-3-1-7(2-4-8)13(18,19)20-9-5-10(15)12(17)11(16)6-9/h1-6H |
InChI 键 |
SVDDEIAYZADWAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(OC2=CC(=C(C(=C2)F)F)F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


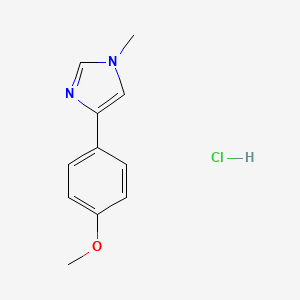
![(2R,3R,3AS,5S,7R,7aR)-2-(6-amino-9H-purin-9-yl)-3,7-dihydroxyhexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid](/img/structure/B12933147.png)
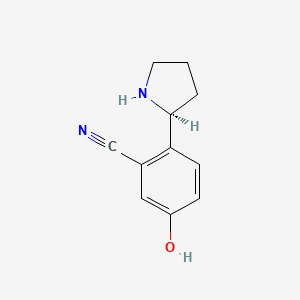
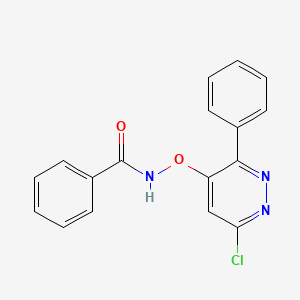
![Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate](/img/structure/B12933175.png)

